molecular formula C22H20FN3O4S2 B2386711 N-(3-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-17-7

N-(3-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Numéro de catalogue B2386711
Numéro CAS: 851782-17-7
Poids moléculaire: 473.54
Clé InChI: AAQDEESQOKBIAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds involves a two-step reaction . Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated experimentally and theoretically . The geometrical parameters are in agreement with XRD data .


Chemical Reactions Analysis

The synthesis of similar compounds involves a ring cleavage methodology reaction . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the density is 1.4±0.1 g/cm³, the boiling point is 281.5±42.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.6 mmHg at 25°C .

Applications De Recherche Scientifique

Catalytic Asymmetric Addition and Synthesis of Contiguous Quaternary Stereocenters

Research has demonstrated the use of N-(3-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide in the catalytic asymmetric addition to cyclic N-acyl-iminium. This process enables the metal-free expeditious access to sulfone and fluorine incorporating contiguous all-substituted quaternary stereocenters ingrained in biorelevant isoindolinones with excellent stereoselectivities (Bhosale et al., 2022).

Vinyl Fluorides Synthesis

Another study highlights a novel route to vinyl fluorides through the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, generated in situ from fluoromethyl phenyl sulfone. This method provides a two-step route to vinyl fluorides, showcasing the compound's utility in synthetic organic chemistry (Mccarthy et al., 1990).

Molecular Conformations and Hydrogen Bonding

A structural study on closely related tetrahydro-1H-pyrazolo derivatives, including N-(3-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, explored their molecular conformations and hydrogen bonding. This research contributes to the understanding of molecular structures and their implications in materials science and pharmacology (Sagar et al., 2017).

COX-2 Inhibition for Therapeutic Applications

A study examining the effect of methanesulfonamide group on COX-2 inhibitory activity of 1,5-diarylpyrazole revealed that when the methanesulfonamide group is positioned at the C-5 phenyl ring, it affords potent and selective inhibitors of COX-2. This research opens avenues for the development of novel therapeutic agents (Singh et al., 2004).

Enantioselective Allylic Alkylation

The compound has also been used in iridium-catalyzed regio- and enantioselective allylic alkylation processes, producing enantiopure fluorobis(phenylsulfonyl)methylated compounds. This method showcases its application in the synthesis of optically active compounds with potential pharmaceutical relevance (Liu et al., 2009).

HMG-CoA Reductase Inhibitors Synthesis

In the domain of medicinal chemistry, the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates as novel HMG-CoA reductase inhibitors showcases the compound's application in developing cholesterol-lowering agents (Watanabe et al., 1997).

Propriétés

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-31(27,28)25-19-7-5-6-17(14-19)21-15-22(16-10-12-18(23)13-11-16)26(24-21)32(29,30)20-8-3-2-4-9-20/h2-14,22,25H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQDEESQOKBIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.